(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxin ring fused with a hydrazinylidene group and a cyclohexanone moiety. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Hydrazinylidene Group Introduction: The hydrazinylidene group can be introduced via a condensation reaction between a hydrazine derivative and an aldehyde or ketone.
Cyclohexanone Integration: The final step involves the reaction of the intermediate with cyclohexanone under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Various substituents can be introduced to the benzodioxin or cyclohexanone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
This compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Research in this area would focus on its potential as a therapeutic agent.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)cyclohexan-2-one: A similar compound with a slight variation in the cyclohexanone position.
(2E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)cyclopentan-1-one: A compound with a cyclopentanone ring instead of cyclohexanone.
Uniqueness
The uniqueness of (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-12-4-2-1-3-11(12)16-15-10-5-6-13-14(9-10)19-8-7-18-13/h5-6,9,15H,1-4,7-8H2/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVCSRYFQHVQFD-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=NNC2=CC3=C(C=C2)OCCO3)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=N/NC2=CC3=C(C=C2)OCCO3)/C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.